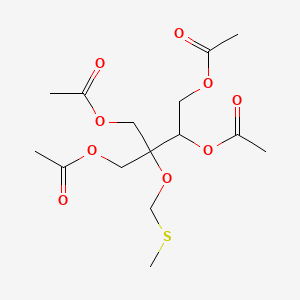
MTAT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MTAT is a chemical compound with the molecular formula C15H24O9S and a molecular weight of 380.4 g/mol. This compound is characterized by the presence of a methylthiomethyl group attached to the apiitol backbone, which is further acetylated at four positions. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of a dimethyl sulfide-benzoyl peroxide mixture in acetonitrile or a dimethyl sulfoxide-acetic anhydride-acetic acid mixture . The reaction conditions are carefully controlled to ensure the selective introduction of the methylthiomethyl group without affecting other functional groups.
Industrial Production Methods
Industrial production of MTAT may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
MTAT undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as lead tetraacetate, which cleaves the glycol bonds to form carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, leading to the formation of alcohols.
Substitution: The methylthiomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Lead tetraacetate in acetic acid or benzene.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Thiomethyl derivatives or amine derivatives.
Aplicaciones Científicas De Investigación
MTAT is used in various scientific research applications, including:
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of MTAT involves the interaction of the methylthiomethyl group with various molecular targets. This group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The acetyl groups provide stability and protect the molecule from unwanted side reactions. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-O-Methylthiomethylribonucleosides: These compounds have a similar methylthiomethyl group attached to a ribonucleoside backbone.
O,S-Acetals: Compounds with similar structural features and reactivity.
Uniqueness
MTAT is unique due to its specific combination of a methylthiomethyl group and multiple acetyl groups. This combination provides distinct chemical properties, making it valuable in various research applications. Its ability to undergo selective chemical reactions and its stability under different conditions set it apart from other similar compounds.
Propiedades
Número CAS |
128536-85-6 |
|---|---|
Fórmula molecular |
C15H24O9S |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
[2,4-diacetyloxy-3-(acetyloxymethyl)-3-(methylsulfanylmethoxy)butyl] acetate |
InChI |
InChI=1S/C15H24O9S/c1-10(16)20-6-14(24-13(4)19)15(23-9-25-5,7-21-11(2)17)8-22-12(3)18/h14H,6-9H2,1-5H3 |
Clave InChI |
PXRLINJSGODLMV-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C(COC(=O)C)(COC(=O)C)OCSC)OC(=O)C |
SMILES canónico |
CC(=O)OCC(C(COC(=O)C)(COC(=O)C)OCSC)OC(=O)C |
Sinónimos |
1,2,4-tri-O-acetyl-3-C-(acetoxymethyl)-3-O-(methylthiomethyl)glycerol-tetritol 3-O-(methylthiomethyl)apiitol tetraacetate MTAT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















